molecular formula C12H14ClN5O2S B2927967 5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034276-73-6

5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2927967
CAS No.: 2034276-73-6
M. Wt: 327.79
InChI Key: NDHGFHXLOGMVAV-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core linked to a substituted 1,3,5-triazine moiety. Key structural attributes include:

  • A 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl group connected via a methylene bridge. The dimethylamino group confers electron-donating properties, while the methoxy substituent modulates solubility and steric interactions.

Properties

IUPAC Name

5-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2S/c1-18(2)11-15-9(16-12(17-11)20-3)6-14-10(19)7-4-5-8(13)21-7/h4-5H,6H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHGFHXLOGMVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

  • Formation of Intermediate Compounds: : A key intermediate is the 5-chloro-thiophene-2-carboxylic acid. This compound is subjected to chlorination using reagents like thionyl chloride.

  • Nucleophilic Substitution: : The chlorinated intermediate is then reacted with 4-(dimethylamino)-6-methoxy-1,3,5-triazine. This step generally involves a nucleophilic substitution reaction.

  • Amidation Reaction: : The resulting compound undergoes an amidation reaction with appropriate amine reagents under controlled conditions, leading to the formation of the final product.

Industrial Production Methods

In an industrial setting, the production scale-up follows the same synthetic pathway but under optimized reaction conditions for higher yields and purity:

  • Controlled Temperature and Pressure: : Industrial reactors ensure precise control over reaction temperature and pressure, often using catalysts to accelerate the reaction rate.

  • Purification Techniques: : Techniques such as crystallization, filtration, and solvent extraction are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, such as:

  • Oxidation: : Reacting with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reacting with reducing agents to form thiol derivatives.

  • Substitution: : Undergoing halogen substitution reactions.

  • Hydrolysis: : Breaking down into component acids and amines under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, sodium periodate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Halogen Substituents: : Sodium hydroxide, potassium carbonate.

  • Hydrolysis Conditions: : Acidic (HCl) or basic (NaOH) environments.

Major Products

  • Oxidation: : Forms sulfoxides and sulfones.

  • Reduction: : Yields thiol compounds.

  • Substitution: : Results in different halogenated derivatives.

  • Hydrolysis: : Produces corresponding acids and amines.

Scientific Research Applications

Chemistry

The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity allows for modifications that lead to new materials with desirable properties.

Biology

Its structural motif finds application in bioconjugation techniques, linking biological molecules for studies in proteomics and genomics.

Medicine

This compound and its derivatives are explored for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry

It plays a role in the development of advanced materials and specialty chemicals. In some cases, it is used as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Its triazine moiety is known to inhibit enzyme activities, interfering with biological pathways critical for cell survival. The thiophene ring enhances binding affinity through π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Analogues

(a) 2-chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide ()
  • Structural Differences: Replaces the thiophene-carboxamide with a benzenesulfonamide group. Lacks the dimethylamino substituent on the triazine ring.
  • Functional Implications: Sulfonamide groups typically enhance herbicidal activity in triazine derivatives (e.g., sulfonylureas like metsulfuron-methyl in ) . Absence of dimethylamino may reduce binding affinity to certain biological targets compared to the target compound.
(b) Triflusulfuron-methyl ester ()
  • Structure: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate.
  • Comparison: Shares a triazine-dimethylamino backbone but incorporates a trifluoroethoxy group and sulfonylurea linkage. The trifluoroethoxy group enhances lipophilicity and resistance to metabolic degradation . Sulfonylurea moiety is critical for acetolactate synthase (ALS) inhibition in herbicides, whereas the target compound’s amide linkage may favor different modes of action.

Thiophene/Thiazole Carboxamide Analogues

(a) Dasatinib ()
  • Structure : Thiazolecarboxamide with pyrimidine and piperazinyl substituents.
  • Comparison: Thiazole vs. The target compound’s triazine group lacks the 2-hydroxyethyl-piperazine moiety in dasatinib, which is essential for solubility and target specificity .
(b) 5-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide ()
  • Structure: Shares the 5-chlorothiophene-2-carboxamide core but incorporates a tetrazole-morpholino group instead of a triazine.
  • Functional Implications: Tetrazole rings improve metabolic stability and bioisosteric replacement of carboxylic acids. Morpholino group enhances solubility, contrasting with the target compound’s methoxy-dimethylamino triazine .

Research Findings and Implications

  • Triazine Derivatives: Substitutions on the triazine ring (e.g., dimethylamino, methoxy, trifluoroethoxy) dictate target selectivity and environmental persistence. The target compound’s dimethylamino group may enhance binding to enzymatic targets compared to methyl or ethoxy analogues .
  • Carboxamide Linkers : Thiophene/thiazole carboxamides exhibit divergent bioactivities depending on ancillary groups. Dasatinib’s success underscores the importance of nitrogen-rich heterocycles in drug design, while the target compound’s triazine linkage may favor agrochemical applications .

Biological Activity

5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure features a thiophene ring substituted with a carboxamide group and a triazine moiety. The presence of chlorine and dimethylamino groups contributes to its biological activity.

Antimicrobial Activity

Various studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, triazine derivatives have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Triazine Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. faecalis64 µg/mL
5-chloro-N...Pseudomonas aeruginosaNot effective

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In particular, studies have shown that similar triazine-based compounds exhibit cytotoxic effects on lung cancer cells (A549).

Case Study: Cytotoxicity in A549 Cells

A study demonstrated that a derivative with a similar structure reduced the viability of A549 cells significantly:

  • Control Group Viability : 100%
  • Compound Treatment Viability : 24.5% (p < 0.0001)

This suggests that the compound may possess strong anticancer properties.

Table 2: Cytotoxicity Data in Cancer Cell Lines

Compound NameCell LineViability (%)p-value
Similar Triazine DerivativeA54924.5<0.0001
ControlA549100-

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The triazine moiety is known to interact with various biological targets, potentially leading to the inhibition of tumor growth.

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